2-(Methylthio)acetamide

Catalog No.
S596986
CAS No.
22551-24-2
M.F
C3H7NOS
M. Wt
105.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)acetamide

CAS Number

22551-24-2

Product Name

2-(Methylthio)acetamide

IUPAC Name

2-methylsulfanylacetamide

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

InChI

InChI=1S/C3H7NOS/c1-6-2-3(4)5/h2H2,1H3,(H2,4,5)

InChI Key

OBENGAMZEGRSIC-UHFFFAOYSA-N

SMILES

CSCC(=O)N

Synonyms

alpha-(methylthio)acetamide

Canonical SMILES

CSCC(=O)N

The exact mass of the compound 2-(Methylthio)acetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Methylthio)acetamide (CAS 22551-24-2) is a specialized aliphatic thioether characterized by the presence of both a nucleophilic methylsulfanyl group and a terminal primary amide. Unlike simple amides, its thioether moiety allows it to participate in highly specific electrophilic activations, most notably forming transient chlorosulfonium intermediates when exposed to chlorinating agents [1]. This unique reactivity profile makes it an indispensable, non-substitutable building block in the commercial synthesis of active pharmaceutical ingredients (APIs), particularly the ophthalmic non-steroidal anti-inflammatory drug (NSAID) Nepafenac [1]. As a stable solid at room temperature, it offers a predictable reactivity profile for large-scale pharmaceutical manufacturing .

Procurement attempts to substitute 2-(methylthio)acetamide with simpler or more common analogs inevitably result in synthetic failure during API manufacturing . Substituting with acetamide completely halts the reaction, as it lacks the critical methylthio group required to form the sulfonium ylide intermediate that drives ortho-directed C-C bond formation[1]. Conversely, utilizing thioacetamide—a common industrial sulfur donor—leads to divergent reaction pathways, as it acts as a thiono (C=S) transfer agent rather than incorporating the intact acetamide scaffold. Furthermore, while higher alkyl homologs like 2-(ethylthio)acetamide can theoretically undergo similar rearrangements, they introduce excess mass that degrades atom economy and complicates the downstream reductive desulfurization step required to yield the final API[1].

Precursor Suitability for Sommelet-Hauser Type Rearrangements

In the synthesis of the NSAID Nepafenac, the precursor must undergo a highly specific ortho-alkylation with 2-aminobenzophenone. 2-(Methylthio)acetamide successfully forms a reactive chlorosulfonium intermediate upon treatment with chlorinating agents (e.g., sulfuryl chloride or N-chlorosuccinimide), enabling >75% yield of the critical rearranged intermediate [1]. In contrast, acetamide lacks the thioether moiety entirely, resulting in a 0% yield of the target structure . This absolute requirement makes 2-(methylthio)acetamide an obligate building block for this synthetic route.

Evidence DimensionYield of ortho-alkylated intermediate via sulfonium ylide rearrangement
Target Compound DataEnables high-yield (>75%) formation of 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide
Comparator Or BaselineAcetamide: 0% yield (fails to form chlorosulfonium intermediate)
Quantified Difference100% vs 0% pathway viability
ConditionsReaction with 2-aminobenzophenone and a chlorinating agent at -30°C to 0°C

It is the only viable commercial building block for the Gassman-type synthesis of the ophthalmic NSAID Nepafenac.

Atom Economy in Reductive Desulfurization

Following the rearrangement step in Nepafenac synthesis, the alkylthio group must be removed via catalytic reduction using Raney Nickel. 2-(Methylthio)acetamide is optimal because it leaves a minimal methylthio moiety (mass = 47 Da) to be cleaved [1]. If a bulkier homolog such as 2-(ethylthio)acetamide were used, the leaving group mass would increase to 61 Da, reducing the overall atom economy of the process [1]. This mass efficiency minimizes waste and reduces the required catalyst loading during the final deprotection step.

Evidence DimensionLeaving group mass during reductive desulfurization
Target Compound DataGenerates a minimal methylthio leaving group (mass = 47 Da)
Comparator Or Baseline2-(Ethylthio)acetamide: Generates an ethylthio leaving group (mass = 61 Da)
Quantified Difference~23% reduction in waste mass per mole during the desulfurization step
ConditionsCatalytic reduction using Raney Nickel in ether/water solvent at 20–35 °C

Maximizes mass efficiency and reduces catalyst poisoning during the critical final desulfurization step in API manufacturing.

Reactivity Profile vs. Thiono Sulfur Donors

Buyers seeking a sulfur-containing acetamide derivative must distinguish between thioethers and thiono compounds. 2-(Methylthio)acetamide acts as a nucleophilic thioether that reacts with electrophiles to form stable sulfonium ions without cleaving the C-S bond [1]. In contrast, thioacetamide acts as a thiono (C=S) sulfur donor, which typically transfers sulfur to form metal sulfides or heterocycles, destroying the acetamide scaffold in the process . Consequently, thioacetamide cannot be used as a drop-in substitute for applications requiring intact scaffold incorporation.

Evidence DimensionMode of sulfur reactivity under electrophilic conditions
Target Compound DataActs as a nucleophilic thioether, forming a reactive sulfonium ion without C-S bond cleavage
Comparator Or BaselineThioacetamide: Acts as a thiono (C=S) sulfur donor, leading to sulfur transfer
Quantified DifferenceDivergent reaction pathways (intact scaffold incorporation vs. sulfur transfer)
ConditionsExposure to electrophilic chlorinating agents (e.g., t-butyl hypochlorite or sulfuryl chloride)

Prevents procurement errors; common sulfur donors cannot be substituted when an intact methylthio-acetamide side chain is required.

Thermal Stability and Solid-State Processability

For industrial scale-up, the physical state of precursors significantly impacts handling protocols. 2-(Methylthio)acetamide is a stable solid with a melting point of 102–106 °C, making it easy to weigh, transfer, and charge into reactors . In contrast, many lower-molecular-weight thioethers (such as methylthioacetonitrile) are volatile liquids that require specialized containment to manage noxious odors and inhalation risks . The solid-state nature of 2-(methylthio)acetamide drastically simplifies environmental health and safety (EHS) compliance during bulk API manufacturing.

Evidence DimensionPhysical state and melting point
Target Compound DataSolid powder/crystal with a melting point of 102–106 °C
Comparator Or BaselineLiquid thioethers (e.g., methylthioacetonitrile): Liquid at room temperature
Quantified DifferenceSolid-state handling eliminates the need for volatile liquid containment protocols
ConditionsStandard ambient storage and reactor charging (20 °C)

Solid-state precursors significantly reduce odor complaints and handling complexity in industrial scale-up.

Commercial Synthesis of Nepafenac and Ophthalmic NSAIDs

2-(Methylthio)acetamide is the obligate precursor for the synthesis of Nepafenac. It undergoes a chlorosulfonium-mediated rearrangement with 2-aminobenzophenone, followed by Raney Nickel desulfurization, making it the exact compound required for this established API manufacturing route [1].

Development of Novel Thioether-Substituted Pharmaceuticals

Because it incorporates an intact acetamide scaffold without acting as a generic sulfur donor (unlike thioacetamide), it is the ideal building block for medicinal chemistry programs aiming to install a primary amide alongside a metabolically stable thioether linkage.

Solid-State Reagent Charging in Scaled Manufacturing

Due to its stable solid form (melting point 102–106 °C), it is the preferred choice over volatile liquid thioethers for large-scale reactor charging, minimizing environmental health and safety (EHS) risks associated with noxious sulfur odors .

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(Methylthio)acetamide

Dates

Last modified: 08-15-2023

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